molecular formula C21H18BrP B044493 Triphenylpropargylphosphonium bromide CAS No. 2091-46-5

Triphenylpropargylphosphonium bromide

Cat. No.: B044493
CAS No.: 2091-46-5
M. Wt: 381.2 g/mol
InChI Key: AFZDAWIXETXKRE-UHFFFAOYSA-M
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Description

Triphenylpropargylphosphonium bromide is an organophosphorus compound with the chemical formula HC≡CCH2P(Br)(C6H5)3. It is a phosphonium salt that features a propargyl group attached to a triphenylphosphonium moiety. This compound is of interest due to its unique chemical properties and its utility in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylpropargylphosphonium bromide typically involves the reaction of triphenylphosphine with propargyl bromide. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the propargyl bromide, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

Triphenylpropargylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include secondary amines, triethylamine, and triphenylphosphine. The reactions are typically carried out in solvents such as THF or DCM under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound include various phosphonium salts and bis-salts. For example, the reaction with triphenylphosphine results in the formation of a bis-salt with a terminal methylene group .

Scientific Research Applications

Triphenylpropargylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylpropargylphosphonium bromide involves its ability to undergo nucleophilic substitution and form stable phosphonium salts. The molecular targets and pathways involved in its reactions include the phosphorus atom, which acts as the central reactive site. The compound’s reactivity is influenced by the electronic and steric effects of the triphenylphosphonium moiety .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, often used in the Wittig reaction.

    Propargyl Bromide: A reagent used in the synthesis of various organic compounds.

    Triphenylphosphonium Bromide: A related phosphonium salt with similar reactivity.

Uniqueness

Triphenylpropargylphosphonium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity compared to other phosphonium salts. This makes it particularly useful in specific organic synthesis reactions where the formation of propargyl derivatives is desired .

Properties

IUPAC Name

triphenyl(prop-2-ynyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZDAWIXETXKRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943171
Record name Triphenyl(prop-2-yn-1-yl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091-46-5
Record name Phosphonium, triphenyl-2-propyn-1-yl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2091-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, bromide
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Record name Triphenyl(prop-2-yn-1-yl)phosphanium bromide
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Record name Prop-2-ynyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key chemical reactions Triphenylpropargylphosphonium bromide (TPPB) can undergo?

A1: TPPB demonstrates versatility in various chemical transformations. For instance, it reacts with diphenylamine through an addition reaction, yielding triphenyl-2-diphenylamino-1-propenylphosphonium bromide after prototropic isomerization. [] This product can then undergo alkaline hydrolysis to produce diphenylacetonylphosphine oxide. [] TPPB can also coordinate with gold atoms in different oxidation states to form allenyl gold complexes. []

Q2: How does the structure of TPPB influence its coordination behavior with gold?

A2: The coordination mode of TPPB's allene isomer with gold depends on the gold's oxidation state. [] With gold(I), the alpha carbon of the allene coordinates to the metal center, as observed in complexes with bromo-, pentafluorophenyl-, and triphenylphosphine-gold(I). [] Conversely, with gold(III), the gamma carbon coordinates to the metal center, exemplified by the chiral pentafluorophenyl-gold(III) allenyl complex. []

Q3: Can TPPB be used as a precursor for polymer synthesis?

A3: Yes, TPPB serves as a valuable precursor for synthesizing polymers. One example is the preparation of poly(propargyltriphenylphosphonium-tetraphenylborate). [] This conjugated salt polymer is synthesized through a straightforward ion exchange reaction where poly(propargyltriphenylphosphonium bromide) reacts with tetraphenylboron sodium. []

Q4: Are there spectroscopic techniques that can help characterize TPPB and its derivatives?

A4: Various spectroscopic methods are instrumental in characterizing TPPB and its derivatives. NMR spectroscopy (both 1H and 13C), IR spectroscopy, and UV-Visible spectroscopy have proven particularly useful in elucidating the structure of polymers derived from TPPB. [] X-ray diffraction has been successfully employed to confirm the structures of TPPB-derived allenyl gold complexes and provide insights into characteristic distances within the C=C=C unit of the allene moiety. []

Q5: What is the significance of studying the corrosion inhibition properties of TPPB?

A5: TPPB has shown potential as a corrosion inhibitor for carbon steels in acidic environments. [] Research has investigated its effects on the electrochemical and corrosion behavior of 304 stainless steel in sulfuric acid solutions. [] Understanding these properties is crucial for exploring TPPB's potential applications in various industrial settings where corrosion mitigation is essential.

Q6: Where can one find more information about the synthesis and chemical transformations of TPPB?

A6: For a deeper understanding of the synthesis and diverse chemical transformations that TPPB can undergo, refer to the research article titled "Synthesis and transformations of this compound." [] This publication likely provides a comprehensive exploration of the synthetic routes and various reactions involving TPPB.

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